molecular formula C16H25NO2 B015899 (-)-O-Desmethylvenlafaxine CAS No. 142761-11-3

(-)-O-Desmethylvenlafaxine

货号 B015899
CAS 编号: 142761-11-3
分子量: 263.37 g/mol
InChI 键: KYYIDSXMWOZKMP-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

(-)-O-Desmethylvenlafaxine, the active metabolite of venlafaxine, has been synthesized through various methods. A notable approach involves starting with 2-(4-hydroxyphenyl) acetic acid, which is etherified and then subjected to a series of reactions including amidation, condensation, reduction, hydrolysis, and salt formation, leading to O-desmethylvenlafaxine succinate. This method avoids using certain reagents like dimethylamine, offering a simpler and more economical route suitable for industrial production (Li, 2012). Another study discusses various synthesis methods for O-desmethylvenlafaxine, emphasizing their advantages and disadvantages based on different starting materials (Yang Yong-zhong, 2010).

Molecular Structure Analysis

The molecular structure of O-desmethylvenlafaxine has been studied extensively. For example, a study on desvenlafaxine succinate, a salt of O-desmethylvenlafaxine, reveals the molecular structure through X-ray diffraction, showing distinct hydrogen-bonded networks. This structure helps in understanding the compound's thermal stability and solubility at a molecular level (Venu et al., 2008).

Chemical Reactions and Properties

O-Desmethylvenlafaxine's chemical reactions and properties are key to its function and application. One study explores the creation of phenolic esters of O-Desmethylvenlafaxine, aimed at improving its oral bioavailability and brain uptake, highlighting the compound's reactivity and potential for modification (Zhang et al., 2013).

Physical Properties Analysis

The physical properties of O-desmethylvenlafaxine, such as solubility and dissolution rates, play a crucial role in its pharmacokinetics and bioavailability. Studies have examined these properties in different formulations, providing insights into how the compound behaves in biological systems (Franek et al., 2015).

Chemical Properties Analysis

The chemical properties of O-desmethylvenlafaxine are significant for its pharmacological activity. Its role as a serotonin and norepinephrine reuptake inhibitor, for instance, is tied to its chemical structure and binding affinities. Studies detailing these properties provide a comprehensive understanding of the compound's mechanism of action in treating conditions like depression (Deecher et al., 2006).

科学研究应用

  • Antidepressant Properties : (-)-O-Desmethylvenlafaxine is known for its role in inhibiting the uptake of serotonin and norepinephrine, functioning as a new class of antidepressants (Yang, 2010).

  • Molecular Structure Studies : The crystal structure of (-)-O-Desmethylvenlafaxine has been analyzed to understand its thermal stability and solubility at a molecular level (Venu et al., 2008).

  • Therapeutic Drug Monitoring : A method for quantifying venlafaxine and (-)-O-Desmethylvenlafaxine in human saliva was developed, aiding in therapeutic drug monitoring for patients undergoing treatment (Dziurkowska & Wesołowski, 2013).

  • Prodrug Development : Phenolic esters of (-)-O-Desmethylvenlafaxine have been proposed as potential prodrugs to improve brain uptake, with certain candidates showing promise for further development (Zhang et al., 2013).

  • Pharmacological Applications : Studies have explored its efficacy in treating various disorders, including major depressive disorder, vasomotor symptoms associated with menopause, fibromyalgia, and diabetic neuropathy (Sproule et al., 2008).

  • Enzymatic Activity Studies : The effect of (-)-O-Desmethylvenlafaxine on cytochrome P450 content and CYP3A4 activity in rat liver has been investigated, showing that it can inhibit CYP2D6 activity (Ming, 2007).

  • Environmental Impact Studies : The enantiospecific toxicity of venlafaxine and its metabolite (-)-O-Desmethylvenlafaxine on aquatic life, particularly in the context of co-exposure with microplastics, has been examined (Qu et al., 2019).

属性

IUPAC Name

4-[(1R)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYIDSXMWOZKMP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H](C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162168
Record name O-Desmethylvenlafaxine, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-O-Desmethylvenlafaxine

CAS RN

142761-11-3
Record name O-Desmethylvenlafaxine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desmethylvenlafaxine, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYLVENLAFAXINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5T9WKI4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

It is reported that venlafaxine of formula (II), 1-[2-dimethylamino-1-(4-methoxylphenyl)ethyl]cyclohexanol, is a reuptake inhibitor of 5-hydroxytryptamine (5-HT) and norepinephrine (NA), and is widely used for inhibiting reuptake of 5-hydroxytryptamine (5-HT) and norepinephrine (NA) and treating or adjuvantly treating central nervous system diseases such as depression. Venlafaxine is metabolized in liver to form a strongly active metabolite of formula (III), 1-[2-dimethylamino-1-(4-hydroxyphenyl)ethyl]cyclohexanol, a weakly active metabolite of formula (IV), 1-[2-dimethylamino-1-(4-methoxyphenyl)ethyl]cyclohexanol, and a metabolite of formula (V), 1-[2-methylamino-1-(4-hydroxyphenyl)ethyl]cyclohexanol, in which the metabolite (III) and venlafaxine have the same therapeutic effects (see U.S. Pat. No. 4,535,186A, US20040176468A1, US20040147601A1, US20030191347A1). Moreover, the direct uptake of the metabolite (III) for treating central nervous system diseases, especially, depression, has the advantages of using a single active compound, facilitates the adjustment of dosage and therapeutic effects, alleviates side-effects, and reduces the risk of interaction with other drugs (see U.S. Pat. No. 6,673,838B2). However, because of the presence of more hydroxyl groups, the metabolite (III) has increased hydrophilicity, thus decreasing absorption rate via oral or transdermal routes of administration and possibly increasing pre-system side effects of unabsorbed drugs. In order to overcome the above defects of the metabolite (III), a series of derivatives represented by formula (VI) were synthesized. These compounds of formula (VI), which are prodrugs of the metabolite (III), were shown to have metabolized in vivo to produce the metabolite (III), thereby exhibiting therapeutic effects (see Chinese Patent No. CN1955159A, CN1706813A). Chinese Patent No. CN1955159A discloses a compound of formula (I), 4-[2-dimethylamino-1-(1-hydroxycyclohexyl)ethyl]phenyl 4-methylbenzoate hydrochloride, and a method for preparing the same. The compound of formula (I), as described in CN1955159A, is a white crystalline solid with a melting point of 203.2° C.-206.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Dodecanethiol (122 g), venlafaxine (111 g), and a methanolic solution of sodium methanolate (30%, 90 g) and PEG 400 are heated to 190° C. The methanol is distilled off and the solution is stirred for 2 hours at 190° C. Then the temperature is lowered, 2-propanol (450 g) is added and the pH is adjusted to 9.5 with aqueous HCl. The precipitate is collected by suction filtration, and the cake is washed with 2-propanol, toluene, 2-propanol and water. The wet O-desmethylvenlafaxine is dried in vacuo.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Dodecanethiol (69 g), venlafaxine (55 g), and an ethanolic solution of sodium ethanolate (21%, 82 g) are charged to a pressure vessel. The temperature is raised to 150° C. and the reaction mixture is stirred for 2 days. Then the temperature is lowered and the solution is filtered. The pH of the filtrate is adjusted to 9.5 with aqueous hydrogen chloride. The crystals are collected by suction filtration. The cake is washed with ethanol and dried in vacuo.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Venlafaxine (5.6 g) and benzenethiol sodium salt (6.9 g) are charged to PEG 400 (25 g). The reaction mixture is heated to 160° C. for 5 hours. Then the temperature is lowered and water is added (60 g). The pH is adjusted to 3.5 with H3PO4. The organic by-products are removed by extraction with heptanes (25 g). The pH of the aqueous layer is then adjusted to 9.5 with aqueous ammonia. The precipitate is collected by suction filtration, re-slurried in water (100 g), isolated by suction filtration and dried in vacuo.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
[Compound]
Name
PEG 400
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 1.90 g of anhydrous sodium sulfide, 2.0 g of selenium and 6 mL of 1-methylpyrrolidone was heated to 145° C. under nitrogen, and then 3.5 g of venlafaxine dissolved in 10 mL of 1-methylpyrrolidone was added. The mixture was stirred and heated at 145° C. under nitrogen. Reaction mixture was heated at 145° C. for 16 hours, then it was cooled and mixed with 70 mL of ethylacetate and 50 mL of water. The mixture was placed into a refrigerator and crystals were filtered. After being recrystallized from 45 mL of ethanol, 2.0 g of desvenlafaxine was obtained with the yield 60%.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-O-Desmethylvenlafaxine
Reactant of Route 2
Reactant of Route 2
(-)-O-Desmethylvenlafaxine
Reactant of Route 3
(-)-O-Desmethylvenlafaxine
Reactant of Route 4
(-)-O-Desmethylvenlafaxine
Reactant of Route 5
(-)-O-Desmethylvenlafaxine
Reactant of Route 6
(-)-O-Desmethylvenlafaxine

Citations

For This Compound
2,860
Citations
G Gasser, I Pankratov, S Elhanany, P Werner, J Gun… - Chemosphere, 2012 - Elsevier
… O-desmethylvenlafaxine yielded only small S to R enrichment under anaerobic conditions. ► O-desmethylvenlafaxine … R to S, O-desmethylvenlafaxine ratio followed Rayleigh type …
KJ Klamerus, K Moloney, RL Rudolph… - The Journal of …, 1992 - Wiley Online Library
… its active metabolite, O‐desmethylvenlafaxine. Eighteen healthy young … and 10 hours for O‐desmethylvenlafaxine; both were … The apparent clearance of O‐desmethylvenlafaxine was …
PC Rúa-Gómez, W Püttmann - Chemosphere, 2013 - Elsevier
… biotic transformation of the pharmaceuticals lidocaine (LDC), tramadol (TRA) and venlafaxine (VEN), and of the metabolites O-desmethyltramadol (ODT) and O-desmethylvenlafaxine (…
Ilett, Hackett, Dusci, Kristensen, Paech… - British journal of …, 1998 - Wiley Online Library
… It undergoes first pass metabolism to O-desmethylvenlafaxine (ODV) which is the major metabolite in man and also has antidepressant activity [8]. Other reported metabolites include N-…
R Mandrioli, L Mercolini, R Cesta, S Fanali… - … of Chromatography B, 2007 - Elsevier
A high-performance liquid chromatographic method has been developed for the determination of the recent serotonin and norepinephrine reuptake inhibitor (SNRI) venlafaxine and its …
W Liu, F Wang - Journal of Chromatography B, 2007 - Elsevier
… -electrospray ionization mass spectrometry (HPLC-ESI/MS) method for simultaneous stereoselective analysis of venlafaxine (VEN) and its major metabolite O-desmethylvenlafaxine (…
KJ Klamerus, VD Parker, RL Rudolph, AT Derivan… - 1996 - Wiley Online Library
… where C = the plasma concentration of venlafaxine or O-desmethylvenlafaxine at a given … The pharmacokinetic parameters calculated for venlafaxine and O-desmethylvenlafaxine from …
L Dutta, SI Ahmad, SK Mukherjee… - Biomedical …, 2013 - Wiley Online Library
… O-Desmethylvenlafaxine exhibits a pharmacological activity similar to that of venlafaxine, and its enantiomers (Fig. 1c, 1d) also inhibit noradrenaline and serotonin reuptake. Compared …
Y Liu, M Jann, C Vandenberg, CB Eap… - … of Chromatography a, 2015 - Elsevier
To-date, there has been no effective chiral capillary electrophoresis-mass spectrometry (CE-MS) method reported for the simultaneous enantioseparation of the antidepressant drug, …
M Llorca, F Castellet-Rovira, MJ Farré, A Jaén-Gil… - Environmental …, 2019 - Elsevier
Antidepressant drugs such as Venlafaxine (VFX) and O-desmethylvenlafaxine (ODMVFX) are emerging contaminants that are commonly detected in aquatic environments, since …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。